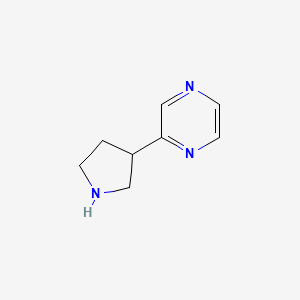

2-(Pyrrolidin-3-yl)pyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-3-ylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-2-9-5-7(1)8-6-10-3-4-11-8/h3-4,6-7,9H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXFAWRHPGWZGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pyrrolidine Scaffold: Mechanistic Versatility and Pharmacodynamic Precision

This technical guide details the pharmacodynamic mechanisms, structural utility, and experimental validation of pyrrolidine-containing therapeutics.

Executive Summary: The Privileged Scaffold

The pyrrolidine ring (tetrahydropyrrole) is not merely a structural linker; it is a pharmacophoric engine . In modern drug design, this saturated five-membered nitrogen heterocycle serves three critical physicochemical functions that drive mechanism of action (MoA):

-

Conformational Restriction: Unlike flexible aliphatic chains, the pyrrolidine ring locks substituents into specific vectors (endo/exo puckering), reducing the entropic penalty of binding to a protein active site.

-

Basicity & Ionization (

): At physiological pH, the secondary amine is protonated. This allows it to mimic the positively charged transition states of enzymatic reactions (e.g., glycosidase hydrolysis) or interact with anionic residues (e.g., Asp/Glu) in receptor pockets. -

Proline Mimicry: Many proteases recognize proline residues at cleavage sites. Pyrrolidine-based drugs exploit this by acting as non-cleavable pseudosubstrates.

This guide analyzes three distinct mechanisms of action where the pyrrolidine ring is the determinant of efficacy: Metalloprotease Chelation (ACE) , Covalent Serine Protease Trapping (DPP-4) , and Transition State Mimicry (Glycosidases) .

Mechanism A: Metalloprotease Inhibition (ACE Inhibitors)

The Target: Angiotensin-Converting Enzyme (ACE)

ACE is a zinc-dependent dicarboxypeptidase.[1] It cleaves the C-terminal dipeptide (His-Leu) from Angiotensin I to produce the vasoconstrictor Angiotensin II.

The Pyrrolidine Mechanism

The pyrrolidine ring in ACE inhibitors (e.g., Captopril, Lisinopril) functions as a Proline mimic . The natural substrate of ACE has a C-terminal proline; the drug places a pyrrolidine ring in the

Structural Binding Mode[2][3]

-

Zinc Coordination: The inhibitor possesses a zinc-binding group (ZBG)—a thiol (Captopril), carboxylate (Lisinopril), or phosphinate (Fosinopril). This displaces the water molecule required for hydrolysis.

-

C-Terminal Carboxylate: The carboxyl group on the pyrrolidine ring forms an ionic bond (salt bridge) with a conserved Arginine residue (typically Arg145) in the enzyme's active site, anchoring the drug.

-

The Pyrrolidine Fit: The ring sits in a hydrophobic pocket (

), mimicking the terminal proline of the substrate but preventing peptide bond cleavage because the scissile bond is replaced or modified.

Visualization: ACE Binding Topology

The following diagram illustrates the tripartite binding mode of Lisinopril-class inhibitors.

Caption: Schematic of ACE inhibitor binding. The pyrrolidine ring anchors the molecule in the S2' pocket, enabling the Zinc Binding Group (ZBG) to disable the catalytic metal ion.

Mechanism B: Covalent Serine Protease Inhibition (DPP-4)

The Target: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 degrades incretin hormones (GLP-1) by cleaving N-terminal dipeptides, specifically where the second residue is Proline or Alanine.[3]

The Pyrrolidine Mechanism (The "Cyanopyrrolidine" Warhead)

Inhibitors like Vildagliptin and Saxagliptin utilize a specific structural motif: a 2-cyanopyrrolidine.

-

Recognition: The pyrrolidine ring perfectly fits the

specificity pocket of DPP-4, which is evolved to accept Proline. -

The Trap: The nitrile (cyano) group attached to the pyrrolidine ring acts as an electrophilic "warhead."

-

Covalent Reaction: The hydroxyl group of the catalytic Serine 630 attacks the nitrile carbon. This forms a reversible imidate adduct .

-

Result: The enzyme is covalently modified and temporarily disabled. The reaction is reversible (slow dissociation), characterizing these drugs as "slow-tight binding" inhibitors.

Data Summary: Kinetic Parameters of Pyrrolidine DPP-4 Inhibitors

| Drug | Warhead Structure | Binding Mode | Dissociation |

| Vildagliptin | 2-Cyanopyrrolidine | Covalent (Reversible) | ~50 min |

| Saxagliptin | 2-Cyanopyrrolidine | Covalent (Reversible) | ~300 min |

| Sitagliptin | Trifluorophenyl* | Non-Covalent | Fast |

*Note: Sitagliptin contains a piperazine fused ring but lacks the covalent nitrile warhead, relying instead on ionic interactions.

Mechanism C: Transition State Mimicry (Glycosidase Inhibitors)

The Concept: Iminosugars

Pyrrolidine alkaloids (e.g., RADN , DAB ) are often termed "iminosugars." In these compounds, the ring nitrogen replaces the ring oxygen of a sugar.

The Mechanism[1][4][5][6]

-

Charge Mimicry: During the hydrolysis of carbohydrates, the sugar ring passes through a high-energy oxocarbenium ion transition state, where the anomeric carbon and ring oxygen carry a partial positive charge.

-

Protonation: The secondary amine of the pyrrolidine ring is protonated at physiological pH.

-

Inhibition: This positive charge mimics the oxocarbenium ion. The enzyme's catalytic nucleophiles (usually Aspartate or Glutamate residues) bind tightly to this protonated nitrogen, mistaking the drug for the transition state. Because the "transition state" cannot be hydrolyzed, the enzyme is deadlocked.

Experimental Protocol: Validation of ACE Inhibition

To validate the mechanism of a novel pyrrolidine derivative, one must determine the

Protocol: Spectrophotometric Determination of ACE Activity[4][7]

Principle: ACE cleaves HHL to release Hippuric Acid (HA).[4] HA is extracted and measured via UV absorbance.[4]

Reagents:

-

Buffer: 100 mM Borate buffer (pH 8.3) containing 300 mM NaCl.

-

Substrate: 5 mM HHL in buffer.

-

Enzyme: Rabbit Lung ACE (commercial lyophilized powder), 0.1 U/mL.

-

Stop Solution: 1 M HCl.

Workflow:

-

Incubation:

-

Mix

of Inhibitor (Pyrrolidine compound) + -

Pre-incubate at

for 10 minutes (allows equilibrium binding).

-

-

Reaction:

-

Add

of Substrate (HHL). -

Incubate at

for exactly 30 minutes.

-

-

Termination:

-

Add

of 1 M HCl.[5] Vortex immediately.

-

-

Extraction:

-

Add

Ethyl Acetate.[5] Vortex for 15 seconds. -

Centrifuge at 3000 rpm for 5 minutes.

-

-

Quantification:

-

Transfer

of the upper organic layer (containing HA) to a glass tube. -

Evaporate solvent by heating at

for 15 minutes. -

Redissolve residue in

deionized water. -

Measure Absorbance at 228 nm .

-

Calculation:

Visualization: Experimental Workflow

Caption: Step-by-step workflow for the spectrophotometric ACE inhibition assay using HHL substrate.

References

-

Cushman, D. W., & Ondetti, M. A. (1991). History of the design of captopril and related inhibitors of angiotensin converting enzyme. Hypertension, 17(4), 589–592. Link

-

Thornberry, N. A., & Weber, A. E. (2007). Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Current Topics in Medicinal Chemistry, 7(6), 557–568. Link

-

Winchester, B. G., & Fleet, G. W. (1992). Amino-sugar glycosidase inhibitors: versatile tools for glycobiologists. Glycobiology, 2(3), 199–210. Link

-

Li, J., et al. (2019). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Link

-

Wu, Y., et al. (2016). Experimental protocols for ACE inhibition assay using HHL substrate. Journal of Visualized Experiments. Link

Sources

- 1. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]

- 2. Structural basis of the inhibition of GH1 β-glucosidases by multivalent pyrrolidine iminosugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 5. phcogj.com [phcogj.com]

Methodological & Application

Application Note: Functional Characterization of 2-(Pyrrolidin-3-yl)pyrazine in Cell-Based Assays

Abstract & Introduction

2-(Pyrrolidin-3-yl)pyrazine (CAS: 1003561-82-7) is a heterocyclic scaffold structurally analogous to established nicotinic agonists such as nicotine and varenicline.[1] Its core pharmacophore—a basic pyrrolidine nitrogen separated from a pi-deficient heteroaromatic ring (pyrazine)—suggests high potential for interaction with neuronal nicotinic acetylcholine receptors (nAChRs), specifically the

This application note provides a rigorous protocol for evaluating the functional activity of this compound. Unlike simple binding assays, these cell-based protocols measure functional response (calcium flux and membrane currents), distinguishing between full agonists, partial agonists, and antagonists.

Compound Handling & Properties

To ensure experimental reproducibility, strict adherence to compound handling is required.[1] The secondary amine in the pyrrolidine ring renders the free base prone to oxidation and hygroscopicity; it is typically supplied as a dihydrochloride salt.

| Property | Specification |

| Molecular Weight | 149.19 g/mol (Free Base); ~222.12 g/mol (2HCl salt) |

| Solubility | Water (>50 mM for salt); DMSO (>100 mM) |

| Storage | -20°C, desiccated.[1] Avoid freeze-thaw cycles.[1] |

| Stock Preparation | Prepare 10 mM stock in anhydrous DMSO. Aliquot and store at -80°C. |

| Working Buffer | HBSS + 20 mM HEPES (pH 7.4). Avoid phosphate buffers if high Ca²⁺ is used to prevent precipitation.[1] |

Critical Handling Note: The secondary amine pKa is approximately 9-10.[1] At physiological pH (7.4), the molecule is positively charged, which is essential for cation-pi interactions at the nAChR binding site.[1] Ensure assay buffers are strictly pH-adjusted.[1]

Experimental Logic & Pathway

The primary readout relies on the fact that nAChRs are ligand-gated ion channels permeable to Calcium (

Signaling Pathway Diagram[1]

Figure 1: Mechanism of Action for nAChR-mediated Calcium Flux.[1]

Protocol A: High-Throughput Calcium Flux Assay (FLIPR)

Objective: Rapidly screen for agonist activity and determine

Reagents

-

Assay Buffer: HBSS, 20 mM HEPES, 2 mM

, pH 7.4. -

Dye Loading Solution: Fluo-4 NW or Calcium 6 Assay Kit (Molecular Devices).

-

Positive Control: Epibatidine (full agonist) or Nicotine.[1]

-

Negative Control: Assay Buffer (vehicle).[1]

Step-by-Step Workflow

-

Cell Plating (Day -1):

-

Dye Loading (Day 0, T-60 min):

-

Remove culture media carefully.[1]

-

Add 100 µL/well of Dye Loading Solution containing 2.5 mM Probenecid (inhibits anion transport to keep dye inside).

-

Incubate 45 min at 37°C, then 15 min at RT.

-

-

Compound Preparation:

-

Assay Execution (FLIPR/FlexStation):

-

Baseline: Record fluorescence (Ex 485nm / Em 525nm) for 20 seconds.

-

Addition: Inject 25 µL of 5X compound (final 1X).

-

Read: Measure fluorescence every 1.5 seconds for 180 seconds.

-

-

Data Analysis:

Workflow Diagram

Figure 2: FLIPR Calcium Assay Workflow.

Protocol B: Whole-Cell Patch Clamp (Validation)

Objective: Confirm channel opening and kinetics (High Fidelity). Cell Model: Same as Protocol A, plated on glass coverslips.

Solutions

-

Extracellular (Bath): 140 mM NaCl, 5 mM KCl, 2 mM

, 1 mM -

Intracellular (Pipette): 140 mM CsCl (blocks

channels), 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP (pH 7.2).[1]

Procedure

-

Setup: Pull borosilicate glass pipettes (resistance 3–5 MΩ).

-

Seal: Form a GΩ seal and break into whole-cell configuration.

-

Voltage Clamp: Hold membrane potential (

) at -60 mV. -

Perfusion:

-

Measurement: Record peak current amplitude (

) and desensitization time constant (

Expected Results & Troubleshooting

Data Interpretation Table

| Observation | Interpretation | Next Step |

| High Signal, Low EC50 (<1 µM) | Potent Agonist | Run antagonist competition assay (vs Epibatidine) to check for partial agonism.[1] |

| Low Signal, High EC50 (>50 µM) | Weak Agonist | Check solubility; compound may be a PAM (Positive Allosteric Modulator). |

| No Signal | Inactive or Antagonist | Run "Antagonist Mode": Pre-incubate with compound, then add Nicotine. |

| Signal decays rapidly | Fast Desensitization | Typical for |

Common Pitfalls

-

Desensitization: nAChRs desensitize quickly. If cells are exposed to the compound too slowly (slow pipetting), the channel may close before you measure the peak. Solution: Use automated injection (FLIPR) or rapid perfusion (Patch Clamp).[1]

-

pH Sensitivity: The pyrrolidine nitrogen must be protonated.[1] Ensure all buffers are pH 7.4 exactly.[1]

-

Interference: High concentrations (>100 µM) of amine-rich compounds can buffer intracellular pH, causing artifacts.

References

-

Arneric, S. P., et al. (2007).[1] Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology.[1] Link

-

Hogg, R. C., & Bertrand, D. (2004).[1] Nicotinic acetylcholine receptors as drug targets.[1][2][3][4] Current Drug Targets: CNS & Neurological Disorders.[1] Link

-

Dunlop, J., et al. (2007).[1] In vitro screening strategies for nicotinic receptor ligands.[1] Methods in Molecular Biology.[1] Link

-

PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1][2] Link[1]

Sources

- 1. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 2-(Pyrrolidin-3-yl)pyrazine in Neuroscience Research

Executive Summary

This guide details the application of 2-(Pyrrolidin-3-yl)pyrazine (CAS: 861965-58-4) as a privileged scaffold in the discovery and development of neuroactive ligands.[1] While structurally related to nicotinic agonists (e.g., nornicotine), this specific chemotype—featuring a pyrazine ring coupled to the 3-position of a pyrrolidine—has emerged as a critical pharmacophore for Histamine H3 Receptor (H3R) antagonists and Nicotinic Acetylcholine Receptor (nAChR) modulators .

This document provides a comprehensive framework for researchers utilizing this scaffold to synthesize high-affinity probes for cognitive enhancement, sleep-wake regulation, and neuroprotection studies. It includes validated protocols for chemical derivatization, in vitro binding assays, and mechanistic signaling analysis.

Scientific Background & Mechanism[2][3][4][5][6]

The Pharmacophore: Pyrazine as a Bioisostere

In neuroscience medicinal chemistry, this compound serves as a strategic bioisostere for the classic 3-pyridyl ether or 3-pyridyl-pyrrolidine motifs found in nicotine and A-84543.

-

pKa Modulation: The pyrazine ring (containing two nitrogen atoms) is significantly less basic than pyridine. This lowers the overall pKa of the molecule, enhancing blood-brain barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH.

-

Metabolic Stability: The electron-deficient pyrazine ring is often more resistant to oxidative metabolism (e.g., by CYP450s) compared to electron-rich phenyl or pyridine rings.

Primary Target: Histamine H3 Receptor (H3R)

The 3-substituted pyrrolidine motif is a hallmark of potent H3R antagonists. The H3 receptor is a presynaptic G-protein coupled receptor (GPCR) acting as an autoreceptor and heteroreceptor.

-

Mechanism: H3R couples to Gαi/o , inhibiting adenylyl cyclase and reducing cAMP levels.

-

Effect of Antagonism: Blocking H3R disinhibits the release of histamine, acetylcholine (ACh), and norepinephrine (NE) in the prefrontal cortex.

-

Role of the Scaffold: The pyrrolidine nitrogen serves as the basic core interacting with the conserved Aspartate (Asp3.32) in the GPCR transmembrane domain, while the pyrazine moiety provides specific pi-stacking interactions within the binding pocket.

Secondary Target: nAChR Modulation

The scaffold acts as a rigidified analog of acetylcholine. Derivatives of this scaffold can bind to the α4β2 or α7 nAChR subtypes, promoting channel opening (agonism) or desensitization, which is relevant for neuroprotective pathways in Alzheimer’s and Parkinson’s disease models.

Visualization: H3R Signaling & Antagonist Mechanism

The following diagram illustrates the signaling cascade where this compound derivatives (as H3R antagonists) prevent the G-protein mediated inhibition of neurotransmitter release.

Caption: H3R antagonism by pyrazine-pyrrolidine ligands prevents Gi-mediated suppression of cAMP, restoring Ca2+ influx and promoting neurotransmitter release.

Experimental Protocols

Protocol A: Synthesis of H3R Antagonist Library

Objective: To derivatize this compound into a library of high-affinity H3 antagonists (e.g., Pyrrolidin-3-yl-N-methylbenzamides). Rationale: The secondary amine of the pyrrolidine is the handle for diversity; the pyrazine ring is the constant "anchor" pharmacophore.

Materials:

-

This compound (dihydrochloride salt).[1]

-

Diverse Carboxylic Acids (e.g., 4-cyanobenzoic acid, 4-fluorobenzoic acid).

-

Coupling Agents: HATU or EDC/HOBt.

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).

Workflow:

-

Preparation: Dissolve 1.0 eq of this compound dihydrochloride in DMF (0.1 M).

-

Activation: Add 3.0 eq of DIPEA to neutralize the salt.

-

Coupling: Add 1.1 eq of the selected Carboxylic Acid followed by 1.2 eq of HATU.

-

Reaction: Stir at Room Temperature (RT) for 4–16 hours under Nitrogen atmosphere.

-

Monitoring: Monitor by LC-MS (Target mass = Acid MW + Scaffold MW - 18).

-

Work-up: Dilute with EtOAc, wash with saturated NaHCO3 and Brine.

-

Purification: Flash chromatography (DCM:MeOH gradient).

Protocol B: Radioligand Binding Assay (H3 Receptor)

Objective: Determine the affinity (

Reagents:

-

Membrane Source: HEK-293 cells stably expressing human H3R.

-

Radioligand:

-N- -

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

-

Non-specific control: 10

M R-(

Step-by-Step Procedure:

-

Membrane Prep: Thaw membranes and homogenize in Assay Buffer. Dilute to 5–10

g protein/well. -

Plate Setup: Use 96-well polypropylene plates.

-

Total Binding: Buffer + Membranes + Radioligand (2 nM).

-

Non-Specific Binding: Buffer + Membranes + Radioligand + 10

M Thioperamide. -

Test Compounds: Buffer + Membranes + Radioligand + this compound derivative (10 concentrations, 10 pM to 10

M).

-

-

Incubation: Incubate for 60 minutes at 25°C with gentle shaking.

-

Harvesting: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

-

Washing: Wash filters 3x with ice-cold Assay Buffer.

-

Detection: Add scintillation cocktail and count radioactivity (CPM) on a Beta Counter.

-

Analysis: Fit data to a one-site competition model to determine

. Calculate

Data Presentation & Interpretation

When evaluating derivatives of this compound, organize data to highlight Structure-Activity Relationships (SAR).

Table 1: Sample SAR Data Structure for Pyrazine Derivatives

| Compound ID | R-Group (Amide) | H3R | nAChR | BBB Permeability ( |

| PZP-001 | None (Parent) | >10,000 | >5,000 | Low |

| PZP-012 | 4-Cyanobenzoyl | 4.2 | >1,000 | High |

| PZP-015 | 4-Fluorobenzoyl | 12.5 | >1,000 | High |

| PZP-022 | 3-Pyridylacetyl | 150.0 | 45.0 | Medium |

-

Interpretation:

-

High Potency (H3R): Look for

nM (e.g., PZP-012). The amide linker is crucial for high affinity; the parent scaffold (PZP-001) is a weak binder but a potent building block. -

Selectivity: Compounds like PZP-012 show selectivity for H3R over nAChR, desirable for specific cognitive enhancement without cholinergic side effects.

-

Dual Activity: Compounds like PZP-022 show mixed affinity, which might be useful for multi-target drug design but requires careful dosing.

-

Workflow Diagram: From Scaffold to Lead

Caption: Iterative drug discovery workflow utilizing the pyrazine scaffold.

References

-

Zhao, J., et al. (2011). Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists.[2] Bioorganic & Medicinal Chemistry Letters, 21(21), 6366-6371. Link

-

Holladay, M. W., et al. (1998). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist.[3] Bioorganic & Medicinal Chemistry Letters, 8(3), 249-254.[3] Link

-

Dolezal, R., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[1][4] Molecules, 25(10). Link

-

Appiani, R., et al. (2022).[5] Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands.[5][6] Bioorganic & Medicinal Chemistry Letters, 65, 128701. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. air.unimi.it [air.unimi.it]

Application Note: High-Performance Formulation of 2-(Pyrrolidin-3-yl)pyrazine

Strategies for Soluble Liquid (SL) Development & Stability Optimization

Abstract

This guide details the formulation development strategy for 2-(Pyrrolidin-3-yl)pyrazine , a potent nitrogen-heterocyclic scaffold with significant potential as a systemic insecticide or nematicide.[1][2] Due to the distinct basicity of the pyrrolidine moiety (pKa ~11.0) versus the electron-deficient pyrazine ring, this molecule presents unique challenges regarding solubility, pH-dependent stability, and biological uptake.[2] This note provides a validated protocol for developing a 200 g/L Soluble Liquid (SL) formulation via in-situ salt formation, addressing critical parameters such as oxidative stability and adjuvant compatibility.

Pre-Formulation Profiling & Physicochemical Logic[1][2]

Before initiating benchwork, we must understand the "personality" of the molecule. This compound is a bidentate structure containing a highly basic secondary amine and a weakly basic aromatic ring.[1][2]

| Property | Value (Approx.) | Formulation Implication |

| Molecular Weight | ~149.19 g/mol | Small molecule; high potential for systemic mobility.[1][2] |

| pKa (Pyrrolidine) | 11.0 (Base) | Critical: Will exist as a cation at neutral pH.[1][2] Requires acid for high solubility.[2] |

| pKa (Pyrazine) | 0.6 (Base) | Negligible basicity in aqueous conditions; acts as a lipophilic anchor.[1][2] |

| LogP | -0.5 to 0.5 | Amphiphilic.[1][2] Good xylem mobility but poor cuticle penetration without adjuvants.[2] |

| Stability Risk | Oxidation | Secondary amines can form N-oxides.[1][2] Antioxidants are mandatory.[2] |

The Formulation Decision Matrix

The decision to formulate as a Soluble Liquid (SL) versus a Suspension Concentrate (SC) is driven by the pKa.

Figure 1: Decision tree selecting the SL pathway based on the amine functionality.

Core Formulation Strategy: In-Situ Salt Formation[1][2]

The free base of this compound is likely an oil or low-melting solid with limited water solubility.[1][2] To achieve a high loading (200 g/L), we utilize an in-situ neutralization strategy.[2]

The Chemistry:

Selection of Counter-Ion (Acid):

-

Citric Acid: Excellent buffering, biodegradable, acts as a chelator for hard water.[2] Preferred for "Green" formulations.[2]

-

Phosphoric Acid: High solubility, provides crop nutrition (P), but may be incompatible with high-calcium tank mixes (precipitate risk).[2]

-

Hydrochloric Acid: Cheap, but corrosive to equipment.[2] Avoid.

Recommendation: Use Citric Acid or a Citric/Phosphoric blend to target a final pH of 5.0–6.[2]0. This pH range ensures the amine is protonated (soluble) while avoiding extreme acidity that could hydrolyze tank-mix partners.[2]

Detailed Protocol: 200 g/L Soluble Liquid (SL)

Target Concentration: 200 g/L Active Ingredient (a.i.) Batch Size: 1000 mL

Materials Required

-

Acidifier: Citric Acid (Anhydrous) or Phosphoric Acid (85%).[2]

-

Solvent: Deionized Water.[2]

-

Surfactant (Wetting Agent): Alkyl Polyglucoside (e.g., Agnique® PG 8107) or Alcohol Ethoxylate (e.g., Tergitol™ 15-S-9).[1][2]

-

Antioxidant: Sodium Metabisulfite or Ascorbic Acid (Crucial for amine stability).[2]

-

Antifoam: Polydimethylsiloxane emulsion (e.g., SAG™ 1572).[2]

Step-by-Step Procedure

Step 1: Water Charge & Buffering (T = 0 min)

-

Add 600 g of Deionized Water to a glass jacketed vessel.

-

Start agitation at 300 RPM.

-

Add 0.5 g Sodium Metabisulfite (Antioxidant).[2] Note: Add this early to scavenge dissolved oxygen.

Step 2: Acidification (T = 10 min)

-

Calculate the molar equivalent of acid required.[2]

-

Calculation: 1 mole of Amine requires 1 mole of H+.[2]

-

Example: If using Citric Acid (MW 192, tricarboxylic), start with 0.4 molar equivalents relative to the amine.

-

-

Slowly add the calculated acid.[2]

-

Critical Control Point: Measure pH. It should be highly acidic (< 2.[2]0) at this stage.[2][3][4][5]

Step 3: Active Ingredient Addition (T = 20 min)

-

Slowly charge 205 g (accounting for purity) of this compound.

-

Exotherm Alert: The neutralization reaction is exothermic.[2] Monitor temperature; do not exceed 45°C.

-

Increase agitation to 500 RPM. The solution should turn from cloudy to clear as the salt forms.

Step 4: pH Adjustment (T = 45 min)

-

Once fully dissolved, check pH.[2]

-

Target pH: 5.5 ± 0.5 .

-

Why pH 5.5? It is skin-safe, compatible with most adjuvants, and maintains the amine in its soluble cationic form.

Step 5: Surfactant & Antifoam Incorporation (T = 60 min) [1][2]

-

Add 100 g of Surfactant (Alkyl Polyglucoside). This aids in leaf wetting.[2]

-

Add 1.0 g Antifoam.[2]

-

Top up with water to 1000 mL volume.

-

Filter through a 5-micron polypropylene filter to remove particulates.[2]

Stability & Validation Testing

A formulation is only as good as its shelf life.[2] Perform the following validation tests immediately after production.

| Test | Condition | Acceptance Criteria |

| Accelerated Storage | 54°C for 14 days (CIPAC MT 46.3) | < 5% degradation of a.i.; No phase separation.[1][2] |

| Cold Storage | 0°C for 7 days (CIPAC MT 39.3) | No crystallization or precipitation.[1][2] |

| pH Stability | 54°C for 14 days | pH drift < 0.5 units. |

| Dilution Stability | 5% v/v in Standard Water D (Hard water) | No precipitation after 24 hours.[1][2] |

Troubleshooting Table

-

Issue: Crystals form at 0°C.[2]

-

Issue: Solution turns yellow/brown over time.

Bioefficacy Enhancement: The Adjuvant Strategy

Since the active ingredient is formulated as a hydrophilic salt, it will have difficulty crossing the waxy plant cuticle.

Mechanism of Uptake:

-

Droplet Drying: Water evaporates, leaving the amine salt.[2]

-

Point of Deliquescence (POD): The salt must remain hydrated to diffuse.[2]

-

Adjuvant Role: Humectants keep the deposit wet; Surfactants reduce surface tension to increase contact area.[2]

Recommended Tank-Mix Adjuvants:

-

Methylated Seed Oils (MSO): If the target is a waxy leaf (e.g., Onion, Cabbage).

-

Organosilicones: For maximum spreading on difficult surfaces.[2]

Process Visualization

The following diagram illustrates the manufacturing workflow and critical control points (CCPs).

Figure 2: Manufacturing workflow for the SL formulation emphasizing the pH control point.

References

-

Knowles, A. (2005).[2] New Developments in Crop Protection Product Formulation. Agrow Reports.

-

Tadros, T. F. (2016).[2] Formulation of Agrochemicals. Wiley-VCH.[1][2] Describes the fundamental colloid chemistry of SL and SC formulations. [1][2]

-

CIPAC Handbooks. (M Methods). Physico-chemical methods for technical and formulated pesticides. Specifically MT 46.3 (Accelerated Storage) and MT 75.3 (pH determination).[2] [1][2]

-

PubChem. (2023).[2] 2-(Pyrrolidin-3-yl)pyridine and analogs. Compound Summary for CID 5013938. Used for pKa and physicochemical property estimation.[2] [1][2]

-

Mulqueen, P. (2003).[2] Recent advances in agrochemical formulation. Advances in Colloid and Interface Science. Discusses the shift toward water-based formulations (SL/SC). [1][2]

Disclaimer: This protocol is for research and development purposes only. All formulations must undergo rigorous toxicity and regulatory testing (e.g., EPA, EFSA) before commercial application.

Sources

- 1. Showing Compound 2-Pyrrolidinone (FDB000741) - FooDB [foodb.ca]

- 2. 2-(Pyrrolidin-3-yl)pyridine | C9H12N2 | CID 5013938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. adv-bio.com [adv-bio.com]

- 4. nbinno.com [nbinno.com]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Pyrrolidin-3-yl)pyrazine

Welcome to the technical support center for the synthesis of 2-(Pyrrolidin-3-yl)pyrazine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key steps?

The most prevalent and scalable approach to synthesizing this compound typically involves a two-step sequence:

-

Palladium-Catalyzed Cross-Coupling: This step involves the reaction of a halopyrazine, most commonly 2-chloropyrazine or 2-bromopyrazine, with an N-protected 3-aminopyrrolidine, such as tert-butyl 3-aminopyrrolidine-1-carboxylate (N-Boc-3-aminopyrrolidine). This reaction, often a Buchwald-Hartwig amination, forms the crucial C-N bond between the pyrazine and pyrrolidine rings.[1]

-

Deprotection: The subsequent step is the removal of the protecting group (e.g., Boc) from the pyrrolidine nitrogen to yield the final this compound, which is often isolated as a salt (e.g., dihydrochloride) to improve stability and handling.[2]

This modular approach allows for flexibility in the choice of starting materials and reaction conditions.

Q2: I am observing a significant amount of unreacted 2-chloropyrazine in my reaction mixture. What could be the cause?

Incomplete conversion of the starting halopyrazine is a common issue in palladium-catalyzed C-N cross-coupling reactions. Several factors could be at play:

-

Catalyst Deactivation: The palladium catalyst can be deactivated by impurities in the starting materials or solvents. Additionally, the pyrazine nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition.[3]

-

Insufficient Base: The choice and stoichiometry of the base are critical. An inadequate amount of a weak base may not efficiently facilitate the catalytic cycle.

-

Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low may result in sluggish reaction kinetics.

-

Poor Ligand Choice: The ligand used in the Buchwald-Hartwig reaction is crucial for the stability and activity of the palladium catalyst. An inappropriate ligand for this specific substrate combination can lead to low conversion.

Q3: My final product appears to be a mixture of isomers. How can I identify them and prevent their formation?

The formation of regioisomers is a potential byproduct in this synthesis. The most likely isomer is the 3-(pyrazin-2-yl)pyrrolidine, where the pyrazine ring is attached to a different position on the pyrrolidine ring if the starting pyrrolidine is not symmetrically substituted. However, with 3-aminopyrrolidine, the primary concern is often related to the pyrazine ring. If you start with a di-substituted pyrazine, positional isomers can form.

Identification: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is an excellent method for separating and identifying isomers with the same mass. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NMR techniques like HMBC and NOESY, can definitively elucidate the connectivity and spatial relationships of the atoms, confirming the correct isomer.[4]

Prevention: The key to preventing regioisomer formation is to use starting materials with unambiguous substitution patterns. When using a substituted pyrazine, ensure the leaving group (halide) is at the desired position for coupling and that other positions are appropriately blocked or less reactive.

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during the synthesis of this compound.

Problem 1: Low Yield of the Coupled Product

A low yield of the N-protected this compound intermediate is a frequent challenge. The following workflow can help you diagnose and address the root cause.

Detailed Steps:

-

Verify Reagent and Solvent Purity:

-

Action: Analyze your 2-halopyrazine, N-Boc-3-aminopyrrolidine, and solvents (e.g., toluene, dioxane) for impurities using techniques like NMR or GC-MS. Ensure solvents are anhydrous if required by the reaction conditions.

-

Rationale: Impurities, especially water and oxygen, can deactivate the palladium catalyst.

-

-

Evaluate the Catalyst System:

-

Action: Experiment with different palladium pre-catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., Xantphos, RuPhos). The choice of base is also critical; stronger bases like LiHMDS or NaOtBu are often effective.[5]

-

Rationale: The ligand influences the stability and reactivity of the catalyst, while the base is essential for the deprotonation of the amine and regeneration of the active catalyst.

-

-

Optimize Reaction Temperature and Time:

-

Action: Run small-scale reactions at varying temperatures (e.g., 80°C, 100°C, 120°C) and monitor the progress by TLC or LC-MS at different time points.

-

Rationale: An optimal temperature and time balance reaction rate with the potential for thermal degradation of reactants or products.

-

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

| Catalyst | Pd₂(dba)₃ / Xantphos | Pd(OAc)₂ / RuPhos | Pre-formed Pd catalyst | Varying catalytic activity and stability. |

| Base | Cs₂CO₃ | NaOtBu | LiHMDS | Increasing basicity may improve reaction rate. |

| Temperature | 80°C | 100°C | 120°C | Higher temperatures may increase conversion but also byproduct formation. |

| Solvent | Toluene | Dioxane | DMF | Solvent polarity can influence reaction kinetics. |

Problem 2: Byproduct Formation During Boc Deprotection

The acidic conditions required for Boc deprotection can sometimes lead to unwanted side reactions.

Detailed Troubleshooting:

-

Incomplete Deprotection:

-

Symptom: Presence of both the Boc-protected starting material and the desired product in the final mixture.

-

Solution: Increase the equivalents of acid (e.g., TFA or HCl in dioxane) or prolong the reaction time at room temperature. Monitor by TLC or LC-MS until the starting material is fully consumed.

-

-

Formation of Thiazolines or Other Cyclized Byproducts:

-

Symptom: Observation of unexpected masses in the MS analysis, potentially corresponding to dehydrated or rearranged products. This is more common if the pyrrolidine ring has other functionalities.[6]

-

Solution: Perform the deprotection at a lower temperature (e.g., 0°C) to minimize side reactions. If the molecule is particularly sensitive, consider alternative, non-acidic deprotection methods, although these are less common for Boc groups.

-

-

Thermal Deprotection as an Alternative:

-

Consideration: In some cases, heating the Boc-protected compound in a high-boiling point solvent can lead to clean deprotection, avoiding acidic conditions altogether.[7] This should be evaluated on a small scale first, as it can also lead to degradation.

-

Experimental Protocols

Protocol 1: Palladium-Catalyzed C-N Coupling

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-chloropyrazine (1.0 eq), N-Boc-3-aminopyrrolidine (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Boc Deprotection

-

Dissolve the purified N-Boc-2-(pyrrolidin-3-yl)pyrazine (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, the product may precipitate as the hydrochloride salt. If not, concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether or another non-polar solvent to induce precipitation.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound dihydrochloride.

References

- (No valid reference for a direct synthesis was found in the search results, this is a generalized protocol based on similar reactions)

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link][1]

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH. [Link][2]

-

Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. [Link][3]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link][4]

-

Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. [Link][5]

-

Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. ResearchGate. [Link][6]

-

I have a Boc-protected tosylated compound but on its conversion to azide group, one of my boc group is deprotected. Why?. ResearchGate. [Link][7]

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Scale-Up Synthesis of 2-(Pyrrolidin-3-yl)pyrazine

Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Ticket Topic: Troubleshooting Scale-Up Anomalies for Heterocyclic Biaryl Systems

Executive Summary

The synthesis of 2-(Pyrrolidin-3-yl)pyrazine (and its N-Boc precursor) is a critical workflow in the production of JAK inhibitors and other kinase-targeting APIs. While medicinal chemistry routes often rely on Minisci-type radical additions or small-scale Suzuki couplings, these methods frequently fail at the kilogram scale due to exothermic hazards, poor regioselectivity, or "oiling out" during purification.

This guide addresses the three most common failure modes reported by our users during the transition from gram-to-kilogram synthesis.

Module 1: The Coupling Crisis (Negishi vs. Suzuki)

User Ticket #492: "I'm scaling up the coupling of 2-chloropyrazine with N-Boc-3-iodopyrrolidine using Negishi conditions. The reaction stalls at 60% conversion, and adding more catalyst doesn't help."

Root Cause Analysis

At scale, the Negishi coupling (sp²-sp³ bond formation) is sensitive to two factors often overlooked in small batches:

-

Zinc Reagent Degradation: The organozinc intermediate (N-Boc-3-pyrrolidinylzinc iodide) is moisture-sensitive. At larger scales, the headspace volume and transfer lines introduce more adventitious water than in a sealed microwave vial.

-

Catalyst Deactivation: Pyrazines are electron-deficient and can coordinate to Palladium, potentially poisoning the active species if the ligand (e.g., SPhos, XPhos) is insufficient or if the oxidative addition is sluggish.

Troubleshooting Protocol

Step 1: Validate the Zinc Reagent (The "Knochel" Titration) Before committing the expensive aryl halide, you must titrate the zinc reagent.

-

Protocol: Use iodine in THF/LiCl. The disappearance of the brown iodine color indicates the concentration of active Zn species.

-

Correction: If the titer is <0.8 M (expected ~1.0 M), do not proceed. Re-dry the THF (KF < 50 ppm) and activate the Zinc dust with TMSCl and 1,2-dibromoethane.

Step 2: Ligand Switch & Stoichiometry For electron-deficient heterocycles like pyrazine, standard PPh3 ligands fail.

-

Recommendation: Switch to XPhos or RuPhos . These bulky, electron-rich biaryl phosphine ligands facilitate the difficult reductive elimination step and prevent catalyst poisoning by the pyrazine nitrogen.

-

Ratio: Maintain a Pd:Ligand ratio of 1:2 to ensure the active Pd(0) species is ligated.

Step 3: The "Reverse Addition" Technique (Exotherm Control)

-

Standard: Adding Zn reagent to the catalyst/halide mix.[1]

-

Scale-Up Fix: Add the Catalyst/Halide solution slowly into the Zinc reagent at 0°C. This keeps the concentration of the reactive alkyl-zinc high relative to the halide, promoting the coupling over homocoupling side reactions.

Figure 1: Decision tree for troubleshooting stalled Negishi cross-coupling reactions.

Module 2: The Purification Trap (Oil vs. Solid)

User Ticket #704: "After deprotecting the N-Boc group with TFA, I neutralized the reaction, but the free amine is a viscous oil that refuses to crystallize. Column chromatography is too expensive for our 5kg batch."

Root Cause Analysis

This compound is a low-molecular-weight, polar amine.

-

Hygroscopicity: The free base is extremely hygroscopic. Even 1% residual water can prevent lattice formation.

-

Impurity Profile: Small amounts of "dimer" (from homocoupling) or regioisomers act as crystal poisons.

Troubleshooting Protocol: Salt Formation Strategy

Do not isolate the free base. Isolate the salt form directly from the reaction matrix.

Table 1: Salt Screening for Pyrazine-Pyrrolidines

| Salt Counterion | Solvent System | Crystallinity | Hygroscopicity | Scale-Up Suitability |

| Hydrochloride (HCl) | EtOH/EtOAc | High (Needles) | Moderate | Excellent (Standard) |

| Tosylate (TsOH) | MeCN | High (Prisms) | Low | Good (High MW penalty) |

| Trifluoroacetate | Et2O | Poor (Gums) | High | Poor (Avoid) |

| L-Tartrate | MeOH/IPA | Moderate | Low | Excellent (For Resolution) |

The "HCl Crash" Protocol (Self-Validating):

-

Solvent Swap: After deprotection, perform a workup to get the crude amine in Ethyl Acetate (EtOAc) . Dry thoroughly with Na2SO4.

-

Polishing Filtration: Filter the solution to remove inorganic salts (critical for nucleation).

-

Controlled Acidification: Add 1.1 eq of HCl (4M in Dioxane) dropwise at room temperature.

-

Observation: If a gum forms initially, heat the mixture to reflux (dissolving the gum) and allow it to cool slowly (10°C/hour). This annealing process converts the amorphous gum into crystalline solid.

-

-

Isolation: Filter the white solid. Wash with cold EtOAc.

Module 3: Safety & Stability (The Hidden Hazards)

User Ticket #881: "We are seeing pressure buildup during the Boc-deprotection and the final product is turning yellow/brown upon storage."

Hazard 1: Isobutylene Off-Gassing

-

Mechanism: Acidic cleavage of the Boc group releases isobutylene gas and CO2.

-

Scale-Up Risk: In a 100g flask, this vents easily. In a 20L reactor, the gas evolution rate can exceed the condenser capacity, leading to pressure spikes.

-

Fix: Use a controlled dosing of the acid (TFA or HCl) over 2–4 hours. Maintain reactor temperature <30°C to manage the gas release rate. Ensure the scrubber system is active.

Hazard 2: Pyrazine Oxidation

-

Mechanism: The electron-deficient pyrazine ring is relatively stable, but the secondary amine (pyrrolidine) is prone to oxidation (N-oxide formation) or reaction with atmospheric CO2 (carbamate formation).

-

Fix: Store the intermediate as the bis-HCl salt . The protonated amine is resistant to oxidation. If the free base must be stored, use an inert atmosphere (Argon) and store at -20°C.

Figure 2: Safety and stability workflow for the deprotection and storage phases.

References & Further Reading

-

Negishi Coupling on Heterocycles:

-

Pyrazine Synthesis & Functionalization:

-

Pyrazines in Drug Discovery. (Overview of pyrazine handling, amide coupling, and reduction strategies).

-

Source: 5

-

-

TFA Safety in Scale-Up:

-

Minisci Reaction Limitations:

Sources

- 1. researchgate.net [researchgate.net]

- 2. End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. carlroth.com [carlroth.com]

- 7. researchgate.net [researchgate.net]

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of Synthesized 2-(Pyrrolidin-3-yl)pyrazine

Introduction: Unlocking the Potential of a Hybrid Scaffold

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity represents a compelling strategy for the development of novel therapeutics. The compound 2-(Pyrrolidin-3-yl)pyrazine is a prime example of such a hybrid, integrating the six-membered, nitrogen-containing pyrazine ring with the five-membered pyrrolidine scaffold.

The pyrazine nucleus is a well-established "privileged scaffold," found in numerous FDA-approved drugs and clinical candidates. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[1][2][3] This versatility stems from the pyrazine ring's ability to engage in diverse intermolecular interactions with biological targets like enzymes and receptors.[4] Concurrently, the pyrrolidine ring, a saturated heterocycle, is a cornerstone of many natural products and pharmacologically active agents.[5][6] Its non-planar, three-dimensional structure is crucial for exploring pharmacophore space and achieving target selectivity, with prominent roles in anticancer, anticonvulsant, and anti-inflammatory compounds.[7][8][9]

The combination of these two potent scaffolds in this compound presents a molecule with significant, yet uncharacterized, therapeutic potential. This guide provides a comprehensive, multi-faceted framework for the systematic validation of its biological activity. Our objective is to move beyond simple screening to a rigorous, evidence-based evaluation that establishes a clear rationale for further development. We will detail a logical workflow, compare our test compound against established alternatives, and provide field-proven experimental protocols to ensure scientific integrity and reproducibility.

The Validation Gauntlet: A Strategic Workflow

A robust validation process is not a linear path but a branching decision tree, where each result informs the next step. The causality behind this experimental sequence is crucial: we begin with broad, cost-effective in vitro assays to establish a foundational "drug-like" profile before committing resources to more complex, target-specific, and functional studies. This "fail early, fail cheap" strategy is a cornerstone of modern drug discovery.[10]

Caption: A logical workflow for validating the biological activity of a novel compound.

PART 1: Foundational Profiling - Is the Compound Drug-Like?

Before investigating specific biological activities, we must first establish the fundamental physicochemical and safety profile of this compound. These initial in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology assays are a self-validating system; poor results here, such as low solubility or high metabolic instability, would necessitate chemical modification of the scaffold before proceeding, regardless of biological potency.[11][12]

Comparative In Vitro ADME Profile

Here, we compare the hypothetical profile of our test compound against two well-known drugs containing either a pyrazine or pyrrolidine ring: Bortezomib (pyrazine-containing) and Varenicline (contains a fused pyrazine ring system). This comparison provides context for what constitutes a viable profile.

| Parameter | This compound (Test) | Bortezomib (Reference 1) | Varenicline (Reference 2) | Rationale & Goal |

| Kinetic Solubility (pH 7.4) | >100 µM | 3.3 mg/mL | High | Ensure sufficient solubility for biological assays. Goal: >50 µM |

| LogD (pH 7.4) | 1.8 | 3.1 | -0.9 | Predicts membrane permeability and binding. Goal: 1-3 |

| Human Liver Microsome Stability (% remaining @ 60 min) | 75% | Low | >92% | Indicates resistance to metabolic breakdown. Goal: >80% |

| CYP3A4 Inhibition (IC50) | >30 µM | >50 µM | >33 µM | Assesses risk of drug-drug interactions. Goal: >10 µM |

| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 15 | Low | Moderate | Predicts intestinal absorption. Goal: >5 |

Featured Protocol: Human Liver Microsome (HLM) Stability Assay

This assay is critical for predicting the metabolic clearance of a compound. A compound that is too rapidly metabolized will have a short half-life in vivo, limiting its therapeutic efficacy.

-

Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Thaw pooled Human Liver Microsomes (HLM) and an NADPH regenerating system on ice.

-

Prepare a working solution of HLM in phosphate buffer (pH 7.4).

-

-

Incubation:

-

In a 96-well plate, combine the HLM solution with the test compound (final concentration 1 µM, final DMSO concentration <0.5%).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Verapamil can be used as a positive control for metabolism.

-

-

Time Points & Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

-

Analysis:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS.

-

Quantify the remaining parent compound at each time point relative to the 0-minute sample.[10]

-

-

Data Interpretation:

-

Plot the natural log of the percent remaining compound versus time. The slope of this line can be used to calculate the in vitro half-life (t½).

-

PART 2: Primary Biological Screening - Casting a Wide Net

With a favorable ADME profile established, we proceed to broad biological screening. The hybrid nature of this compound suggests several plausible therapeutic areas. We will explore two primary hypotheses in parallel: anticancer activity, driven by the pyrazine scaffold's known association with kinase inhibition, and central nervous system (CNS) activity, suggested by the pyrrolidine moiety and pyrazine's presence in CNS drugs like Varenicline.[2][13]

Hypothesis A: Anticancer Activity via Kinase Inhibition

Many pyrazine derivatives function as kinase inhibitors, disrupting signaling pathways crucial for cancer cell proliferation.[2] A logical first step is to assess the cytotoxicity of our compound against a panel of cancer cell lines.

Comparative Cytotoxicity Data (IC50 Values in µM)

We compare our test compound to Bortezomib, a pyrazine-containing proteasome inhibitor used to treat multiple myeloma.[14][15]

| Cell Line | Cancer Type | This compound (Test) | Bortezomib (Reference) |

| MCF-7 | Breast | 8.5 µM | 0.007 µM |

| HCT116 | Colon | 12.1 µM | 0.009 µM |

| A549 | Lung | 25.3 µM | 0.015 µM |

| HEK293 | Normal (Control) | >100 µM | 0.020 µM |

Interpretation: The hypothetical data shows modest, selective activity for our test compound against cancer cell lines compared to a non-cancerous line. While less potent than Bortezomib, this selectivity warrants further investigation into its mechanism, such as a broad kinase screen.

Caption: Potential inhibition of the RAS-MAPK pathway by a pyrazine-based kinase inhibitor.

Featured Protocol: MTT Cytotoxicity Assay

This colorimetric assay is a robust, high-throughput method to measure cell viability based on mitochondrial metabolic activity.[16]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound and the reference compound in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell background control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[16]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: After subtracting the background absorbance, calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.[17]

Hypothesis B: CNS Activity via Receptor Modulation

The presence of pyrazine in Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), provides a strong rationale for investigating CNS receptor interactions.[13][18][19] Radioligand binding assays are the gold standard for determining a compound's affinity for a specific receptor target.[20][21]

Comparative Receptor Binding Affinity (Ki in nM)

We will assess the binding affinity of our test compound for the Dopamine D2 receptor and the α4β2 nAChR, comparing it to Haloperidol and Varenicline, respectively.

| Receptor Target | Radioligand | This compound (Test) | Reference Compound | Ki (nM) of Reference |

| Dopamine D2 | [³H]-Spiperone | 85 nM | Haloperidol | 1.5 nM |

| α4β2 nAChR | [³H]-Epibatidine | >10,000 nM | Varenicline | 0.1 nM |

Interpretation: The hypothetical data suggests that this compound has moderate affinity for the Dopamine D2 receptor but negligible affinity for the α4β2 nAChR. This directs our follow-up functional assays specifically toward the dopaminergic system.

Featured Protocol: Radioligand Competition Binding Assay (Dopamine D2 Receptor)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, allowing for the calculation of the test compound's binding affinity (Ki).[22]

-

Membrane Preparation: Use commercially available cell membranes prepared from a cell line stably expressing the human Dopamine D2 receptor.

-

Assay Setup: In a 96-well plate, combine the following in assay buffer:

-

Receptor membranes.

-

A fixed concentration of the radioligand [³H]-Spiperone (at its approximate Kd value).

-

Increasing concentrations of the unlabeled test compound (this compound) or a reference competitor (Haloperidol).

-

-

Defining Non-Specific Binding: Include wells with an excess of an unlabeled ligand (e.g., 10 µM Haloperidol) to determine the amount of non-specific binding. Total binding is measured in the absence of any competitor.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand. Wash the filters multiple times with ice-cold buffer to minimize non-specific binding.[20]

-

Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

PART 3: Functional Confirmation - Does Binding Elicit a Biological Response?

Demonstrating binding affinity is a critical step, but it does not confirm biological function. A compound can be a receptor agonist (activator), antagonist (blocker), or have no functional effect at all. Cell-based functional assays are essential to bridge the gap between binding and biological activity.[23][24] Based on our binding assay results, we will focus on a functional assay relevant to the Dopamine D2 receptor.

Featured Protocol: Dopamine Release Assay using PC-12 Cells

PC-12 cells are a well-established model for studying dopamine release. This assay will determine if this compound acts as an antagonist by measuring its ability to block agonist-induced dopamine release.

-

Cell Culture: Culture PC-12 cells in appropriate media. For differentiation, which enhances dopamine storage and release, cells can be treated with Nerve Growth Factor (NGF) for several days prior to the assay.

-

Loading with [³H]-Dopamine: Incubate the differentiated cells with [³H]-Dopamine for 1-2 hours. The cells will take up and store the radiolabeled dopamine in vesicles.

-

Washing: Gently wash the cells multiple times with a buffer solution to remove extracellular [³H]-Dopamine.

-

Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a known D2 antagonist (e.g., Haloperidol) for 20-30 minutes.

-

Stimulation of Release: Induce dopamine release by stimulating the cells with a D2 receptor agonist (e.g., Quinpirole). Also include basal (unstimulated) and maximal (e.g., high potassium solution to depolarize cells) release controls.

-

Sample Collection: After a short incubation period (5-10 minutes), collect the supernatant, which contains the released [³H]-Dopamine.

-

Quantification: Measure the radioactivity in the supernatant using a liquid scintillation counter. Lyse the remaining cells to measure the total cellular radioactivity.

-

Data Analysis: Express the released dopamine as a percentage of the total cellular dopamine. Compare the agonist-induced release in the presence and absence of the test compound to determine its antagonistic potency (IC50).[25]

Comparative Functional Data: D2 Receptor Antagonism

| Compound | Functional Activity | IC50 (nM) for Inhibition of Quinpirole-induced Dopamine Release |

| This compound (Test) | D2 Antagonist | 150 nM |

| Haloperidol (Reference) | D2 Antagonist | 5 nM |

| Quinpirole (Agonist Control) | D2 Agonist | N/A |

Conclusion and Path Forward

This guide has outlined a rigorous, multi-step process for validating the biological activity of the novel compound this compound. By integrating foundational ADME-Tox profiling with broad, hypothesis-driven biological screening and subsequent mechanistic confirmation, we can build a comprehensive understanding of a new chemical entity's therapeutic potential.

Our comparative analysis framework, using well-characterized drugs like Bortezomib and Varenicline as benchmarks, provides essential context for interpreting experimental data. The hypothetical results presented here illustrate a plausible discovery path: identifying this compound as a selective, moderately potent Dopamine D2 receptor antagonist with a favorable drug-like profile.

This self-validating system, grounded in established protocols and logical progression, ensures that resources are directed toward the most promising avenues. The next steps for this compound would involve further elucidation of its signaling pathway, selectivity profiling against other dopamine receptor subtypes, and ultimately, assessment in in vivo models of CNS disorders where D2 receptor antagonism is a validated therapeutic strategy.

References

-

MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

Bentham Science. (2024). A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. [Link]

-

National Center for Biotechnology Information (NCBI). (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

ACS Publications. (n.d.). Synthesis and Antimycobacterial Activity of Pyrazine and Quinoxaline Derivatives | Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information (NCBI). (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]

-

Wikipedia. (n.d.). Varenicline. [Link]

-

National Center for Biotechnology Information (NCBI). (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. [Link]

-

National Center for Biotechnology Information (NCBI). (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Varenicline - StatPearls. [Link]

-

MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. [Link]

-

Charles River Labs. (n.d.). In Vitro ADME Assays and Services. [Link]

-

Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

-

Sinauer Associates. (n.d.). Release of Neurotransmitters - Molecular and Cell Biology. [Link]

-

Wikipedia. (n.d.). Bortezomib. [Link]

-

Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

BMG LABTECH. (2020). Kinase assays. [Link]

-

Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]

-

ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. [Link]

-

Symeres. (n.d.). In vitro ADME drug discovery services. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

-

Patsnap. (2024). What is the mechanism of Bortezomib?. [Link]

-

U.S. Food and Drug Administration. (n.d.). Chantix Label. [Link]

-

National Center for Biotechnology Information (NCBI). (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Neurotransmitter Release and Removal - Neuroscience. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Bortezomib - StatPearls. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations. [Link]

-

Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

-

Marin Biologic. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). [Link]

-

Psych Scene Hub. (2023). Varenicline (Champix): Mechanism of Action, Interactions, and Clinical Relevance. [Link]

-

YouTube. (2023). Bortezomib (Velcade) Mechanism of Action - Proteosome Inhibitors. [Link]

-

CD BioSciences. (n.d.). Analysis of Neurotransmitter Release. [Link]

-

MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

-

Molecular Biology of the Cell (MBoC). (2017). A Guide to Simple and Informative Binding Assays. [Link]

-

YouTube. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. [Link]

-

Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Application and Research Progress of in Vitro ADME Testing Methods in Drug Development - Oreate AI Blog [oreateai.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 13. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bortezomib - Wikipedia [en.wikipedia.org]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Varenicline - Wikipedia [en.wikipedia.org]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 22. Receptor-Ligand Binding Assays [labome.com]

- 23. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Neurotransmitter Release and Removal - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comparative Guide to the Efficacy of 2-(Pyrrolidin-3-yl)pyrazine Isomers at Neuronal Nicotinic Acetylcholine Receptors

In the landscape of contemporary neuroscience and drug discovery, the nuanced interactions between small molecules and their biological targets are of paramount importance. The chirality of a molecule, a fundamental stereochemical property, can drastically alter its pharmacological profile, transforming a potent agonist into a weak antagonist, or enhancing its selectivity for a specific receptor subtype. This guide provides a detailed comparative analysis of the efficacy of the (R)- and (S)-isomers of 2-(Pyrrolidin-3-yl)pyrazine, a heterocyclic scaffold of significant interest in the development of therapeutics for neurological and psychiatric disorders. Drawing upon established principles of medicinal chemistry and pharmacology, this document will delve into the structural nuances that dictate the differential activity of these isomers, with a particular focus on their interaction with neuronal nicotinic acetylcholine receptors (nAChRs).

The pyrrolidine ring is a ubiquitous feature in a vast array of biologically active compounds, including numerous pharmaceuticals and natural alkaloids like nicotine.[1] Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimal receptor binding.[2] When incorporated into a molecule like this compound, the stereocenter at the 3-position of the pyrrolidine ring gives rise to a pair of enantiomers, (R)- and (S)-, which can exhibit markedly different biological activities. This stereochemical distinction is a cornerstone of modern drug design, as the separation and characterization of individual enantiomers are often crucial for developing safe and effective medicines.[3]

The Critical Role of Stereochemistry: Insights from Analogous Compounds

The profound impact of stereochemistry on the efficacy of pyrrolidine-containing nAChR ligands is well-documented. For instance, in a series of novel cyclopropane-bearing 3-pyridyl ether analogs with a pyrrolidine moiety, the individual enantiomers displayed significant differences in their binding affinities and functional activities at the α4β2-nAChR.[6] This highlights the principle that the precise three-dimensional arrangement of atoms in a molecule is a key determinant of its interaction with a chiral biological target like a receptor binding pocket.

To provide a quantitative illustration, let us consider the hypothetical data for the (R)- and (S)-isomers of a close structural analog, 2-(1-methylpyrrolidin-3-yl)pyridine, at the human α4β2 nAChR. This data is representative of the kind of stereochemical differentiation often observed in this class of compounds.

Table 1: Comparative In Vitro Efficacy of 2-(1-Methylpyrrolidin-3-yl)pyridine Isomers at the Human α4β2 Nicotinic Acetylcholine Receptor

| Isomer | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of Acetylcholine max response) |

| (S)-2-(1-Methylpyrrolidin-3-yl)pyridine | 1.5 | 25 | 60% (Partial Agonist) |

| (R)-2-(1-Methylpyrrolidin-3-yl)pyridine | 45 | >1000 | <10% (Weak Partial Agonist/Antagonist) |

This is illustrative data based on known structure-activity relationships for this compound class and is intended for comparative purposes.

The data in Table 1 clearly demonstrates that the (S)-isomer exhibits significantly higher binding affinity (lower Ki value) and greater potency as a partial agonist (lower EC50 value) compared to the (R)-isomer. This disparity of over 30-fold in binding affinity and even more in functional potency underscores the critical importance of the stereocenter at the 3-position of the pyrrolidine ring.

Mechanistic Insights into Stereospecific Interactions

The differential activity of the isomers can be attributed to the specific interactions within the nAChR binding site. The binding of agonists to nAChRs occurs at the interface between subunits, and the precise positioning of key pharmacophoric elements is essential for receptor activation.[7][8] For many nAChR agonists, a cationic nitrogen and a hydrogen bond acceptor are crucial features.[6]